molecular formula C16H18N6O5S B11024431 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B11024431
M. Wt: 406.4 g/mol
InChI Key: GJLWZELVHXPTNQ-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with an aminosulfonyl group and a purine derivative, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzylamine derivative, followed by the introduction of the aminosulfonyl group through sulfonation reactions. The final step involves coupling the benzylamine derivative with the purine derivative under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the synthesis process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aminosulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aminosulfonyl group can yield sulfonic acids, while reduction of the nitro group can produce primary amines.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Methylaervine: A β-carboline alkaloid with antifungal activity.

Uniqueness

N-[4-(aminosulfonyl)benzyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is unique due to its specific structural features, such as the combination of a benzyl group with an aminosulfonyl group and a purine derivative. This unique structure imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H18N6O5S

Molecular Weight

406.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C16H18N6O5S/c1-20-14-13(15(24)21(2)16(20)25)22(9-19-14)8-12(23)18-7-10-3-5-11(6-4-10)28(17,26)27/h3-6,9H,7-8H2,1-2H3,(H,18,23)(H2,17,26,27)

InChI Key

GJLWZELVHXPTNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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